REACTION_CXSMILES
|
[H-].[Na+].Cl[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][N:5]=1.[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]([OH:20])[CH2:16][CH2:15]1>O1CCCC1>[CH3:13][N:14]1[CH2:19][CH2:18][CH:17]([O:20][C:4]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][N:5]=2)[CH2:16][CH2:15]1 |f:0.1|
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Name
|
|
Quantity
|
189 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
455 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
ADDITION
|
Details
|
water (100 mL) and EtOAc (200 mL) were added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)OC1=NC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |